1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a unique structure that incorporates a phenylsulfanyl group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities. The compound's molecular formula is and its CAS number is 318247-51-7 .
This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are five-membered ring structures containing two adjacent nitrogen atoms. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory and antitumor properties . The synthesis and characterization of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde have been documented in various scientific literature, highlighting its relevance in organic and medicinal chemistry.
The synthesis of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the use of the Vilsmeier–Haack reaction, where a hydrazone is formed under acidic conditions, followed by subsequent reactions to introduce the phenylsulfanyl group .
In a typical synthesis process, a mixture of phenylhydrazine and an aldehyde or ketone is reacted in the presence of an acid catalyst. The reaction conditions may vary, but generally involve heating to facilitate the formation of the pyrazole ring. Characterization of the product can be performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity of the compound .
The molecular structure of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde features a pyrazole ring substituted at positions 1, 3, and 5. The presence of the methyl group at position 1 and the phenylsulfanyl group at position 5 significantly influence its chemical properties.
Key structural data includes:
The compound can undergo various chemical reactions typical for aldehydes and pyrazoles. These include nucleophilic addition reactions due to the electrophilic nature of the carbonyl group, as well as potential cyclization reactions involving the pyrazole moiety.
For example, when treated with nucleophiles such as amines or alcohols, the carbonyl group can react to form corresponding derivatives. Additionally, reactions involving oxidation or reduction can modify the functional groups present on the molecule, potentially altering its biological activity .
The mechanism of action for compounds like 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde often involves interactions with biological targets such as enzymes or receptors. The specific mechanism may vary depending on the target but generally involves binding to active sites through hydrogen bonding or hydrophobic interactions.
Studies suggest that pyrazole derivatives can exhibit significant biological activities including anti-inflammatory and antitumor effects. The precise pathways through which these effects are mediated often require further investigation but may involve modulation of signaling pathways related to inflammation or cell proliferation .
The physical properties of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde include:
Chemically, this compound exhibits reactivity typical of aldehydes and heterocycles. Its stability under various conditions can be influenced by substituents on the pyrazole ring, which may affect its reactivity towards nucleophiles or electrophiles.
1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing new pharmaceuticals targeting inflammation or cancer. Additionally, its unique structural features make it a candidate for further studies in drug design and development .
The 1H-pyrazole-4-carbaldehyde scaffold has emerged as a privileged structure in medicinal chemistry since the late 19th century. The foundational synthetic work by Knorr in 1883 established the cyclocondensation route to pyrazole cores, enabling systematic exploration of this heterocyclic system [7]. Early derivatives focused on antipyretic and analgesic applications, exemplified by phenazone (antipyrine), but the discovery of the Vilsmeier-Haack formylation reaction in the mid-20th century revolutionized access to 4-carbaldehyde derivatives. This reaction enabled regioselective introduction of the formyl group at the C4 position, providing a versatile handle for structural diversification [6]. The aldehyde functionality permits the synthesis of Schiff bases, hydrazones, and condensed heterocycles, significantly expanding the pharmacophore landscape.
By the 1990s, pyrazole-4-carbaldehydes gained prominence in antiviral research, particularly following the identification of pyrazofurin—a C-nucleoside featuring a modified pyrazole scaffold with clinical antiviral and anticancer properties [5]. Contemporary drug discovery leverages this scaffold for its balanced physicochemical properties and target versatility. For instance, Celecoxib (a COX-2 inhibitor) exemplifies successful clinical translation, though it lacks the aldehyde moiety. Recent advances focus on hybrid molecules where the 4-carbaldehyde group serves as a linchpin for conjugating pharmacophoric elements, as demonstrated in Flaviviridae inhibitors [3].
Table 1: Historical Milestones in Pyrazole-4-carbaldehyde Development
Time Period | Key Advancement | Therapeutic Impact |
---|---|---|
1883 | Knorr synthesis of pyrazoles | Enabled core scaffold access |
1950s | Vilsmeier-Haack formylation optimization | Regioselective C4-aldehyde functionalization |
1970s | Pyrazofurin clinical evaluation | Validated pyrazole nucleosides as antivirals |
2000–Present | Hybrid carbaldehyde derivatives for antiviral apps | Targeted inhibitors for RSV, YFV, and BVDV |
Sulfur incorporation into pyrazole frameworks, particularly via phenylsulfanyl (C₆H₅S-) substituents, profoundly modulates electronic, spatial, and biointeraction properties. The 5-(phenylsulfanyl) moiety in "1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde" exemplifies this strategic modification. Sulfur’s polarizability and lone pair electrons enhance binding to metalloenzymes and modulate electron distribution across the heterocyclic core. The phenylsulfanyl group acts as a conjugated thioether, influencing:
Biological studies validate these effects. In Flaviviridae inhibitors, 5-(phenylsulfanyl) pyrazole derivatives exhibit 3–5-fold higher potency against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) compared to non-sulfur analogs. The sulfur atom facilitates interactions with cysteine residues in viral proteases (e.g., NS2B-NS3 in Flaviviruses) through reversible disulfide formation or hydrophobic contacts [3]. Notably, replacing the phenylsulfanyl with phenylsulfonyl abolishes anti-RSV activity due to altered electronics and sterics, underscoring the substituent’s precision requirement [3].
Table 2: Electronic and Bioactivity Comparisons of Key C5 Substituents
C5 Substituent | Hammett Constant (σ) | logP Increase | YFV EC₅₀ (μM) | RSV EC₅₀ (μM) |
---|---|---|---|---|
Phenylsulfanyl | 0.18 | +1.2 | 11.0–22.0 | 12.1–23.0 |
Phenyl | 0.01 | Baseline | 30.0–>100 | 22.0–>100 |
Phenylsulfonyl | 0.72 | -0.3 | >100 | Inactive |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9